REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[S:7]C(=O)[O:9][C:5]=2[CH:4]=1.[OH-].[K+].Cl>CO.O>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([SH:7])=[C:5]([OH:9])[CH:4]=1 |f:1.2|
|
Name
|
6-methoxy-1,3-benzoxathiol-2-one
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(SC(O2)=O)C=C1
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred for approximately 10 minutes (TLC control)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
The suspension dissolved
|
Type
|
CUSTOM
|
Details
|
forming a yellow color
|
Type
|
CUSTOM
|
Details
|
After the end of the reaction the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the methanol was removed under a reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
each was washed twice with water, saturated sodium chloride solution and again with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
removing the solvent under a reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=C(C1)O)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.55 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |